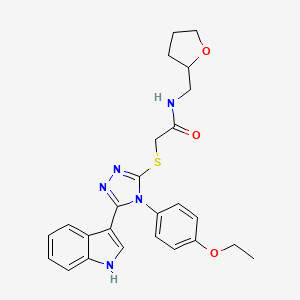

2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

This compound belongs to a class of 1,2,4-triazole-based acetamide derivatives, which are widely studied for their diverse pharmacological properties. The core structure consists of a 1,2,4-triazole ring substituted at positions 4 and 5 with a 4-ethoxyphenyl group and an indol-3-yl moiety, respectively. The thioether linkage at position 3 connects the triazole ring to an acetamide group, which is further substituted with a tetrahydrofuran-2-ylmethyl group.

Properties

IUPAC Name |

2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O3S/c1-2-32-18-11-9-17(10-12-18)30-24(21-15-26-22-8-4-3-7-20(21)22)28-29-25(30)34-16-23(31)27-14-19-6-5-13-33-19/h3-4,7-12,15,19,26H,2,5-6,13-14,16H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCQHCMHMWMHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3CCCO3)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that belongs to the class of triazole derivatives. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry. Its structure incorporates various pharmacophores that contribute to its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound's IUPAC name indicates the presence of several functional groups:

- Triazole ring : A five-membered ring containing three nitrogen atoms.

- Indole moiety : A bicyclic structure that is known for its biological activity.

- Thioether linkage : The sulfur atom provides unique reactivity and biological interactions.

The molecular formula is with a molecular weight of 447.56 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines. In vitro studies revealed that certain derivatives exhibited cytotoxicity with IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| 47f | HCT-116 | 6.2 |

| 47e | T47D | 27.3 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazoles are known for their ability to inhibit fungal growth and have been tested against various bacterial strains. Research indicates that modifications in the triazole structure can enhance antimicrobial efficacy, making this compound a candidate for further exploration in this area .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The presence of indole and triazole rings may influence signaling pathways related to inflammation, potentially modulating cytokine release and immune responses .

The biological activity of this compound can be attributed to its interaction with multiple molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Binding : It can bind to specific receptors that regulate cell signaling pathways.

- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication processes in cancer cells .

Case Studies and Research Findings

A study conducted on a series of triazole derivatives demonstrated that modifications at the thiol group significantly affected their anticancer activity. The research indicated that compounds with specific substitutions exhibited enhanced activity against various cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide exhibit significant anticancer properties. They may induce cytotoxic effects in various cancer cell lines by promoting oxidative stress pathways.

Antimicrobial Activity

Triazole derivatives are well-documented for their antimicrobial properties. The specific structure of this compound allows for varied interactions with microbial targets, making it a candidate for further investigation in the development of new antibiotics.

Antioxidant Effects

Similar compounds have shown potential antioxidant effects, which could be beneficial in preventing oxidative damage in cells. This property is crucial in developing therapies for diseases associated with oxidative stress.

Research Applications

The compound has potential applications across several research domains:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of new therapeutic agents targeting cancer and microbial infections. |

| Drug Discovery | Screening for biological activity against various disease models. |

| Biochemical Research | Investigating the mechanisms of action related to enzyme inhibition and receptor interaction. |

Case Studies

- Anticancer Activity : A study demonstrated that similar triazole compounds significantly inhibited the growth of breast cancer cells in vitro, suggesting that this compound could be explored for its potential as an anticancer agent.

- Antimicrobial Testing : Another research project evaluated a series of triazole derivatives against common bacterial strains, revealing promising results that warrant further exploration into their use as antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological or physicochemical properties:

Structural-Activity Relationship (SAR) Insights

Substituents at Position 4: Alkyl/aryl groups (e.g., ethyl, allyl, phenyl): Ethyl and allyl groups improve lipophilicity and metabolic stability. For instance, ethyl-substituted analogs (e.g., ) show enhanced antimalarial activity compared to bulkier aryl groups. Amino groups: Amino substitution (e.g., ) increases polarity, improving anti-exudative efficacy but reducing blood-brain barrier penetration.

Heterocyclic Moieties at Position 5 :

- Indol-3-yl : Enhances binding to serotonin receptors or enzyme active sites due to aromatic stacking interactions .

- Thiophen-2-yl vs. Furan-2-yl : Thiophene-containing analogs (e.g., ) exhibit higher metabolic stability and potency compared to furan derivatives, likely due to sulfur’s electron-rich nature.

Acetamide Substituents :

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare this triazole-acetamide derivative, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A representative procedure involves refluxing 4-amino-5-(heteroaryl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/aqueous KOH (1:1 ratio) for 1 hour, followed by recrystallization from ethanol . Optimization may involve adjusting solvent polarity (e.g., replacing ethanol with DMF for poorly soluble intermediates) or varying reaction times (monitored via TLC). For example, substituents on the acetamide moiety (e.g., tetrahydrofuran-methyl) require inert atmospheres to prevent oxidation .

Q. Which spectroscopic and computational methods are critical for structural characterization?

- Methodological Answer :

- NMR : 1H/13C NMR resolves substituent positions (e.g., ethoxyphenyl vs. indole protons) and confirms thioether linkage (-S-) at the triazole C3 position .

- IR : Stretching frequencies (e.g., 1670–1700 cm⁻¹ for C=O in acetamide) validate functional groups .

- DFT Calculations : Quantum chemical methods (e.g., B3LYP/6-31G**) predict molecular geometry, electrostatic potentials, and stability of tautomeric forms (e.g., thione vs. thiol configurations) .

Advanced Research Questions

Q. How do structural modifications (e.g., indole vs. pyridine substituents) influence biological activity?

- Methodological Answer :

- Comparative SAR Studies : Replace the indole group with pyridine (as in ) and evaluate anti-inflammatory activity using carrageenan-induced rat paw edema models. Dose-response curves (e.g., 10 mg/kg test compound vs. 8 mg/kg diclofenac sodium) quantify efficacy .

- Mechanistic Insights : Indole’s π-stacking interactions with COX-2 active sites may enhance binding affinity compared to pyridine’s lone-pair donors. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model these interactions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-exudative vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Dependent Analysis : Test compound concentrations from 1–100 µM in ex vivo models (e.g., human neutrophil assays) to identify therapeutic windows .

- Off-Target Screening : Use kinase profiling panels (Eurofins) to rule out unintended inhibition (e.g., EGFR or VEGFR2).

- Data Normalization : Compare results to internal controls (e.g., diclofenac) and account for interspecies variability (e.g., murine vs. human cell lines) .

Q. How can computational models predict metabolic stability and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30%), CYP450 inhibition (e.g., CYP3A4), and blood-brain barrier penetration .

- Metabolite Identification : LC-MS/MS detects phase I metabolites (e.g., oxidative cleavage of the tetrahydrofuran ring) in microsomal incubations .

Experimental Design & Validation

Q. What in vitro/in vivo models are suitable for evaluating anti-inflammatory activity?

- Methodological Answer :

- In Vitro : LPS-stimulated RAW 264.7 macrophages measure NO inhibition (Griess assay) and IL-6 suppression (ELISA) .

- In Vivo : Collagen-induced arthritis (CIA) in mice assesses joint swelling reduction (caliper measurements) and histopathological scoring .

Q. How are purity and stability ensured during long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.